molecular formula C7H8O3 B2594875 (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 38263-46-6

(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2594875
CAS No.: 38263-46-6
M. Wt: 140.138
InChI Key: HLZLZWREBWOZCZ-PBXRRBTRSA-N
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Description

(1S,2R,4S)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction between a diene and a dienophile. One common method is the reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or acid chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its structural features make it a valuable tool for probing enzyme active sites and understanding enzyme-substrate interactions.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to modulate biological pathways and as potential drug candidates for various diseases.

Industry: The compound finds applications in the development of new materials, including polymers and resins. Its unique bicyclic structure imparts desirable properties such as rigidity and thermal stability to the materials.

Mechanism of Action

The mechanism of action of (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The oxirane ring can participate in nucleophilic attacks, leading to the formation of covalent bonds with target proteins. This interaction can alter the function of the enzyme and modulate biochemical pathways.

Comparison with Similar Compounds

    (1R,7S)-bicyclo[5.2.0]nonan-4-one: This compound has a similar bicyclic structure but differs in the ring size and functional groups.

    Allylamine: Although structurally different, allylamine shares some reactivity patterns with (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, particularly in substitution reactions.

    Organochlorine compounds: These compounds also exhibit diverse chemical properties and reactivity, making them useful for comparison in terms of chemical behavior and applications.

Uniqueness: The uniqueness of this compound lies in its oxirane ring fused to a cyclohexene ring, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and provides a versatile scaffold for chemical modifications.

Properties

IUPAC Name

(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZLZWREBWOZCZ-PBXRRBTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]([C@@H]1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38263-46-6
Record name rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.0 g (17.8 mmol) of ethyl 7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate are suspended in 10 ml of water and 20 ml of ethanol. The temperature is kept below 20° C. by cooling with ice, while 3.5 g (62.3 mmol) of potassium hydroxide are added. The mixture is stirred for 2 hours at ambient temperature, the ethanol is distilled off at a bath temperature of 30° C. and the aqueous solution is extracted with ethyl acetate. The aqueous phase is acidified to a pH of 6 while cooling with ice and shaken with dichloromethane, then the combined organic extracts are dried and evaporated down. 0.8 g (32% of theory) of the title compound are obtained as a brown oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The inside of a three-neck flask (inside volume 500 ml) equipped with a thermometer and a mechanical stirrer was substituted with nitrogen, and distilled furan (136 g, 2.0 mol), acrylic acid (72 g, 1.0 mol) and diisopropyl ether (70 ml) as a solvent were charged therein. The mixture was cooled to an inner temperature of 2° C. To this mixed solution was added dropwise a solution (11 ml, 0.01 mol) of a borane-tetrahydrofuran complex (BH3.THF) in 0.93 M tetrahydrofuran over 10 min., while maintaining the inner temperature at not more than 2° C. After the completion of the dropwise addition, the mixture was stirred at the same temperature for 4 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (100 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (81 g, endo form:exo form=95:5, purity >99%, yield 58% based on acrylic acid).
Name
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Distilled furan (141.7 g, 2.08 mol) and triacetoxyborane (1.19 g, 6.63 mmol) were charged in a similar reactor as in Example 4, and the mixture was cooled to −5° C. To this mixed solution was added acrylic acid (30.4 g, 0.42 mol) and the mixture was stirred at an inner temperature of −5° C. for 22 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (60 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (11.4 g, endo form:exo form=98:2, purity >99%, yield 43% based on acrylic acid).
Name
Quantity
141.7 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two

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